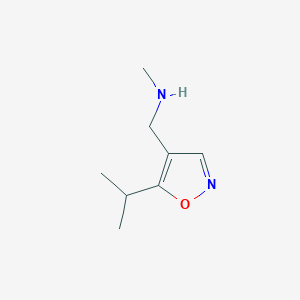
3-amino-N-butyl-4-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-butyl-4-(methylthio)benzamide is an organic compound with the molecular formula C12H18N2OS. This compound is characterized by the presence of an amino group, a butyl group, and a methylthio group attached to a benzamide core. It is a derivative of benzamide, which is a significant class of amide compounds widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-butyl-4-(methylthio)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzoic acid and butylamine.
Amidation Reaction: The 4-(methylthio)benzoic acid is reacted with butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Amination: The resulting amide is then subjected to an amination reaction using a suitable amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position of the benzamide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-butyl-4-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, or amines.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-N-butyl-4-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-amino-N-butyl-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity could be due to its capacity to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-butylbenzamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
3-amino-N-butylbenzamide: Lacks the methylthio group, which may influence its solubility and interaction with biological targets.
3-amino-N-butyl-4-(ethylthio)benzamide: Contains an ethylthio group instead of a methylthio group, which may alter its steric and electronic properties.
Uniqueness
3-amino-N-butyl-4-(methylthio)benzamide is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity, solubility, and interaction with biological targets. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C12H18N2OS |
|---|---|
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
3-amino-N-butyl-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
VGBUWTVJHKGPTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)

![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)








